Hexahydro-2-methylimidazo[1,5-a]pyrazin-3-one
Description
Properties
IUPAC Name |
2-methyl-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O/c1-9-5-6-4-8-2-3-10(6)7(9)11/h6,8H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNPLZEGCLDXUNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2CNCCN2C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101233831 | |
| Record name | Hexahydro-2-methylimidazo[1,5-a]pyrazin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101233831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256815-08-3 | |
| Record name | Hexahydro-2-methylimidazo[1,5-a]pyrazin-3(2H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1256815-08-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hexahydro-2-methylimidazo[1,5-a]pyrazin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101233831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Table 1: Comparison of Cyclization Methods
| Starting Material | Reagent/Conditions | Yield (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| 3-Aminomethyl-1-methylpiperazine | CDI, benzene, reflux | 65–75 | High regioselectivity | Moisture sensitivity |
| Methyl carbamate derivative | NaOMe, MeOH, reflux | 50–60 | Simplified purification | Lower yield due to side reactions |
Reductive Amination Followed by Cyclization
A two-step strategy involves reductive amination of keto-acid derivatives. For example, 3-carbomethoxy-1-methylpiperazine is condensed with aniline derivatives to form Schiff bases, which are subsequently reduced using lithium aluminum hydride (LiAlH4). The resulting secondary amine undergoes cyclization with CDI or phosgene equivalents to form the imidazo-pyrazinone ring. This method allows incorporation of diverse substituents at the 2-position but requires stringent control of stoichiometry to avoid over-reduction.
Multicomponent Reactions (MCRs) Involving Aldehydes
Recent advances leverage MCRs for streamlined synthesis. Method C (patent US20110105514A1) employs aldehydes (R1–CH2–CH2–CHO) derived from hydrocinnamic acids. The aldehyde undergoes condensation with 1-methylpiperazine in the presence of a dehydrating agent (e.g., molecular sieves), followed by cyclization using CDI (Scheme 2). This approach offers modularity for R1 substituents but necessitates pre-functionalized aldehydes, increasing synthetic steps.
Optimization Strategies and Challenges
Solvent and Temperature Effects
Catalytic Enhancements
Byproduct Mitigation
- N-Methylation control : Excess methylating agents (e.g., methyl iodide) lead to quaternary ammonium salts, necessitating precise stoichiometry.
- Protection-deprotection strategies : Boc-protection of amines minimizes unwanted alkylation during cyclization.
Analytical Characterization
Successful synthesis is confirmed via:
Chemical Reactions Analysis
Types of Reactions
Hexahydro-2-methylimidazo[1,5-a]pyrazin-3-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes. Substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Hexahydro-2-methylimidazo[1,5-a]pyrazin-3-one derivatives have been investigated for their ability to inhibit specific kinases involved in cancer progression. For instance, compounds derived from this scaffold have shown potential as inhibitors of the c-KIT kinase, which is crucial in treating gastrointestinal stromal tumors (GISTs). The inhibition of c-KIT mutations can lead to significant therapeutic outcomes in patients with these tumors .
Case Study: c-KIT Inhibition
A study demonstrated that certain derivatives of this compound effectively inhibited the c-KIT kinase across various mutations. This highlights the compound's potential as a targeted therapy for cancers driven by c-KIT mutations .
Development of Chemical Inhibitors
Bromodomain Inhibitors
The compound has also been utilized to develop novel inhibitors targeting the bromodomain and extraterminal (BET) family of proteins, which are implicated in oncogene expression. A derivative exhibited an IC50 value of 33 nM against BRD4, indicating strong inhibitory activity. This suggests its potential use in leukemia treatment as it can induce apoptosis in cancer cells .
Table 1: Comparison of Anticancer Activity
| Compound | Target Kinase | IC50 (nM) | Cell Line | Mechanism |
|---|---|---|---|---|
| Compound 28 | BRD4 | 33 | HL-60 | Apoptosis induction |
| Hexahydro derivative | c-KIT | Varies | GIST cells | Kinase inhibition |
Neurogenic Disorders
Recent patents have explored the use of this compound derivatives as p2x3 inhibitors for treating neurogenic disorders. These compounds may provide therapeutic benefits by modulating pain pathways and other neurogenic processes .
Synthesis and Characterization
The synthesis of this compound involves several chemical reactions that yield various derivatives with enhanced pharmacological properties. Characterization techniques such as NMR and mass spectrometry are commonly employed to confirm the structure and purity of these compounds.
Mechanism of Action
The mechanism of action of Hexahydro-2-methylimidazo[1,5-a]pyrazin-3-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . Additionally, it can modulate receptor activity by binding to receptor sites and influencing signal transduction pathways .
Comparison with Similar Compounds
2,7-Dialkylhexahydroimidazo[1,5-a]pyrazin-3-one (IV)
1-Substituted Pyridylimidazo[1,5-a]pyridine Derivatives
- Structure : Substituted pyridyl groups at position 1, enhancing π-π stacking interactions.
- Activities : Exhibit cysteine protease inhibition (Ki: 13.75–99.30 mM) and antibacterial effects (MIC50: 0.6–1.4 mg/ml) .
- Comparison: The pyrazinone core in Hexahydro-2-methylimidazo[1,5-a]pyrazin-3-one lacks the extended aromaticity of pyridyl derivatives, which may limit its enzyme-binding affinity but improve solubility.
Benzo[4,5]imidazo[1,2-a]pyrimidin-2-ones (e.g., Compounds 5b, 5c, 5j)
- Structure: Fused benzene-imidazole-pyrimidinone systems with substituents like p-tolyl or 3-fluorophenyl.
- Activities : High thermal stability (melting points >300°C) and detailed spectroscopic profiles (FT-IR, NMR) .
- Comparison : The absence of a benzene ring in the target compound reduces molecular weight and may enhance bioavailability.
Physicochemical Properties
Key Observations :
- Benzo-fused derivatives exhibit higher melting points due to extended conjugation and rigidity .
- The target compound’s simpler structure may favor synthetic scalability compared to multisubstituted analogues.
Pharmacological Data
Key Observations :
- Pyrazolo[1,5-a]pyrimidines and thiazoles show potent antitumor activity, suggesting that structural modifications to the target compound’s imidazo-pyrazinone core could enhance cytotoxicity .
- The absence of electron-withdrawing groups (e.g., trifluoromethyl) in the target compound may limit its enzyme inhibition potency compared to pyridyl derivatives .
Thermodynamic and Binding Studies
Implications for Target Compound :
Biological Activity
Hexahydro-2-methylimidazo[1,5-a]pyrazin-3-one is a nitrogen-containing heterocyclic compound that has garnered attention for its diverse biological activities and potential applications in pharmaceuticals. This article explores its biological activity, mechanisms of action, and relevant research findings.
Overview of this compound
- Molecular Formula : C7H13N3O
- CAS Number : 1256815-08-3
- Chemical Structure : Part of the imidazo[1,5-a]pyrazine family, known for various bioactive properties.
This compound interacts with specific molecular targets such as enzymes and receptors. Its mechanism of action involves:
- Enzyme Inhibition : The compound can inhibit enzyme activity by binding to the active or allosteric sites, blocking substrate access or altering enzyme conformation.
- Protein Interactions : It is utilized in studies examining protein interactions, particularly in the context of cancer and other diseases.
Anticancer Properties
Recent studies have highlighted the potential of this compound derivatives in cancer treatment:
- BET Inhibitors : A derivative with a similar scaffold exhibited potent inhibition of BRD4 (IC50 = 33 nM) and anti-proliferative effects on HL-60 leukemia cells (IC50 = 110 nM). The compound induced apoptosis through modulation of the intrinsic apoptotic pathway .
- Apoptosis Induction : Another study demonstrated that pyrazine derivatives can induce apoptosis in chronic myeloid leukemia K562 cells by targeting the Bax/Bcl2 and Survivin pathways. The derivative tested showed an IC50 of 25 μM for cell viability after 72 hours .
Antimicrobial Activity
This compound and its derivatives have shown broad-spectrum antimicrobial activity. Pyrazines are known for their antimicrobial properties, which are significant for potential applications in food safety and agriculture .
Case Studies and Research Findings
Applications in Drug Development
This compound serves as a versatile scaffold for synthesizing various bioactive molecules. Its potential therapeutic applications include:
- Antimicrobial Agents : Due to its broad-spectrum activity against pathogens.
- Anticancer Drugs : As a lead compound for developing inhibitors targeting oncogenic pathways.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Hexahydro-2-methylimidazo[1,5-a]pyrazin-3-one derivatives, and how are regioselectivity challenges addressed?
- Methodology : Derivatives are synthesized via condensation reactions, such as reacting hydrazine derivatives with β-enaminoketones or amidines. For example, imidazo[1,5-a]pyrazinthiones are prepared from pyrazinemethanamine and CS₂ under controlled conditions . Regioselectivity is achieved using catalysts (e.g., novel catalysts in one-pot reactions) or stepwise functionalization, as demonstrated in pyrazolo[1,5-a]pyrimidine syntheses . X-ray crystallography is critical for confirming regiochemistry .
Q. How is structural elucidation performed for imidazo[1,5-a]pyrazinone derivatives?
- Methodology : Multi-modal spectroscopy is employed:
- 1H/13C NMR : Assigns proton and carbon environments (e.g., methyl groups at δ 2.1–2.3 ppm, pyrazine ring carbons at δ 140–160 ppm) .
- HRMS (ESI) : Validates molecular formulas (e.g., [M + H]+ calcd/found for C₁₃H₁₁N₅O: 254.1042/254.1039) .
- X-ray crystallography : Resolves ambiguities in fused-ring systems (e.g., CCDC 967390 for pyrazolo[1,5-a]pyrimidines) .
Q. What in vitro models are used to evaluate the antitumor potential of these compounds?
- Methodology : Liver carcinoma (HEPG2-1) cell lines are standard for cytotoxicity assays. Compounds are screened at concentrations (e.g., 1–10 µM) using MTT assays, with IC₅₀ values calculated via nonlinear regression (e.g., pyrazolo[1,5-a]pyrimidine 7c : IC₅₀ = 2.70 ± 0.28 µM) . Dose-response curves and apoptosis markers (e.g., BAX/Bcl-2 ratios) validate activity .
Advanced Research Questions
Q. How can contradictory bioactivity data across studies be systematically resolved?
- Methodology : Discrepancies (e.g., varying IC₅₀ values) arise from experimental variables:
- Cell line heterogeneity : Use isogenic cell panels to isolate genetic factors.
- Assay conditions : Standardize incubation times (e.g., 48 vs. 72 hours) and serum concentrations .
- Structural analogs : Compare substituent effects (e.g., nitro vs. methyl groups at position 3) using SAR studies .
Q. What advanced techniques confirm target engagement in biological systems?
- Methodology :
- Molecular docking : Predict binding to p53 or kinase domains using software like AutoDock .
- Chemiluminescence probes : Detect intracellular O₂⁻ radicals using derivatives like 2-methyl-6-(p-methoxyphenyl)-3,7-dihydroimidazo[1,2-a]pyrazin-3-one .
- Western blotting : Quantify apoptosis markers (e.g., phosphorylated p53) in treated vs. control tissues .
Q. How are synthetic yields optimized for scale-up without compromising purity?
- Methodology :
- Catalyst screening : Evaluate Pd/C or organocatalysts for one-pot reactions .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
- Purification : Combine column chromatography (silica gel, hexane/EtOAc) with recrystallization (methanol/water) . Purity is confirmed via HPLC (≥95%) .
Key Considerations for Experimental Design
- Control experiments : Include vehicle (DMSO) and positive controls (e.g., doxorubicin) in bioassays .
- Stability studies : Monitor compound degradation in PBS (pH 7.4) via LC-MS over 24–72 hours .
- Ethical compliance : Adhere to waste disposal protocols for cytotoxic intermediates (e.g., professional biohazard handling) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
